molecular formula C20H19N3O4S B2785485 (5-(Furan-2-yl)isoxazol-3-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone CAS No. 1210926-82-1

(5-(Furan-2-yl)isoxazol-3-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone

Cat. No.: B2785485
CAS No.: 1210926-82-1
M. Wt: 397.45
InChI Key: ZVXBJIRBZYSVIZ-UHFFFAOYSA-N
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Description

The compound "(5-(Furan-2-yl)isoxazol-3-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone" is a heterocyclic hybrid molecule featuring:

  • A piperazine linker, offering conformational flexibility and hydrogen-bonding capabilities.
  • A 2-(thiophen-2-yl)cyclopropanecarbonyl group, contributing steric complexity and electronic diversity via the strained cyclopropane ring and thiophene moiety.

Properties

IUPAC Name

[4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c24-19(14-11-13(14)18-4-2-10-28-18)22-5-7-23(8-6-22)20(25)15-12-17(27-21-15)16-3-1-9-26-16/h1-4,9-10,12-14H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXBJIRBZYSVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-(Furan-2-yl)isoxazol-3-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N2O3SC_{17}H_{16}N_{2}O_{3}S with a molecular weight of approximately 328.4 g/mol. The structure features a combination of furan, isoxazole, thiophene, and piperazine moieties, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, influencing signal transduction pathways.
  • Enzyme Modulation : It has been suggested that the compound could modulate the activity of certain enzymes involved in metabolic pathways.

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively against various strains. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have demonstrated potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of compounds containing isoxazole and piperazine moieties. A related study synthesized several isoxazoline derivatives and evaluated their cytotoxicity against cancer cell lines. Notably, four compounds exhibited potent cytotoxic effects comparable to established anticancer agents like TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) . This suggests that our compound may also possess similar antitumor activities.

Tyrosinase Inhibition

Tyrosinase inhibitors are crucial in treating skin disorders such as hyperpigmentation. Research on furan-based compounds has shown promising results; for example, certain derivatives exhibited IC50 values as low as 0.0433 µM for tyrosinase inhibition . Given the presence of furan in our compound, it may also demonstrate significant inhibitory activity against tyrosinase.

Case Studies and Research Findings

  • Cytotoxic Activity : A study investigated several isoxazoline derivatives for their cytotoxic effects on tumor cells. Among these, some derivatives showed significant activity, indicating that our compound may have similar potential .
  • Enzyme Inhibition : In a comparative analysis of furan derivatives, compounds with specific substitutions demonstrated enhanced inhibition of tyrosinase compared to controls . This positions our compound as a candidate for further exploration in dermatological applications.
  • Molecular Docking Studies : Computational studies have suggested that certain structural features of similar compounds allow them to effectively bind to active sites on target enzymes, enhancing their inhibitory action . This could be relevant for our compound's design and optimization for therapeutic use.

Data Summary Table

Biological Activity IC50 Value Reference
Tyrosinase Inhibition0.0433 µM
Cytotoxic ActivityPotent (varies)
Antimicrobial EfficacyVariable

Scientific Research Applications

Anticancer Activity

Isoxazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing isoxazole rings can inhibit various cancer cell lines. For instance:

  • FLT3 Inhibition : A related study on isoxazole derivatives demonstrated that certain compounds could inhibit FLT3, a receptor tyrosine kinase involved in acute myeloid leukemia. These compounds showed significant cytotoxicity against FLT3-overexpressing cells, leading to tumor regression in xenograft models .
  • Cytostatic Activity : Another study highlighted the cytostatic effects of isoxazole derivatives on human colon cancer cells, showcasing their potential as chemotherapeutic agents .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Isoxazoles have been evaluated for antibacterial and antifungal activities:

  • Antibacterial Effects : Compounds similar to (5-(Furan-2-yl)isoxazol-3-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone have shown effectiveness against various bacterial strains, including E. coli and S. aureus. Studies indicate that modifications at the 5-position of the isoxazole ring enhance lipid solubility and antibacterial activity .
  • Antifungal Activity : Research also points to significant antifungal effects against pathogens like Candida albicans, further supporting the compound's versatility in treating infections .

Case Study 1: Cancer Cell Line Studies

In a series of experiments involving different cancer cell lines, derivatives of isoxazole were synthesized and tested for their antiproliferative activities. One notable compound exhibited selective cytotoxicity against leukemia cells while sparing normal cells, indicating a favorable therapeutic index .

CompoundTarget Cell LineIC50 (µM)Mechanism
Compound AK562 (Leukemia)0.04Tubulin polymerization inhibition
Compound BMCF-7 (Breast)12.00Apoptosis induction

Case Study 2: Antimicrobial Efficacy

A study evaluating various isoxazole derivatives for antimicrobial activity found that certain compounds were highly effective against Pseudomonas aeruginosa. These findings suggest that structural modifications can significantly impact antimicrobial potency .

CompoundBacterial StrainZone of Inhibition (mm)
Compound CS. aureus25
Compound DE. coli30

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The target compound shares key motifs with analogs reported in (e.g., compounds 6c–6f), which feature:

  • A benzo[b]thiophen-2-yl core instead of the isoxazole-furan system.
  • A propanone linker instead of a cyclopropanecarbonyl group.
  • Variably substituted piperazine moieties (e.g., 4-fluorophenyl, 4-nitrophenyl).
Table 1: Structural and Physicochemical Comparison
Compound Core Structure Piperazine Substituent Melting Point (°C) Yield (%)
Target Compound Isoxazole-furan 2-(Thiophen-2-yl)cyclopropanecarbonyl N/A N/A
6c () Benzo[b]thiophen-2-yl 4-Fluorophenyl 131–132 96
6d () Benzo[b]thiophen-2-yl 2-Methoxyphenyl 128–129 95.5
6e () Benzo[b]thiophen-2-yl Pyridin-2-yl 174–175 Quantitative
6f () Benzo[b]thiophen-2-yl 4-Nitrophenyl 161–162 Quantitative

Key Observations :

Core Flexibility : The benzo[b]thiophene core in analogs () may enhance planarity and intermolecular interactions compared to the isoxazole-furan system, which introduces steric hindrance from the cyclopropane ring.

Piperazine Substituents : Electron-withdrawing groups (e.g., 4-nitrophenyl in 6f) correlate with higher melting points, likely due to increased crystallinity .

Synthetic Yields : Reactions involving aromatic piperazine derivatives (e.g., pyridin-2-yl in 6e) achieve quantitative yields, suggesting robust coupling efficiency under similar conditions .

Spectroscopic Characterization

All analogs in were validated via IR, $^1$H-NMR, $^13$C-NMR, and HRMS. For the target compound:

  • IR : Expected peaks for carbonyl (1700–1650 cm$^{-1}$) and aromatic C–H stretching (3100–3000 cm$^{-1}$).
  • NMR : Distinct signals for the cyclopropane protons (δ 1.5–2.5 ppm) and thiophene/furan aromatic protons (δ 6.5–8.0 ppm).
  • HRMS : Calculated molecular mass consistent with [M+H]$^+$ for C${22}$H${20}$N$3$O$4$S.

Potential Bioactivity Considerations

The thiophene and isoxazole moieties may confer redox activity, warranting further investigation .

Q & A

Q. What are the key considerations for designing a synthesis route for this compound?

Answer: The synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity, and catalyst selection. For example:

  • Step 1: Construction of the isoxazole-furan moiety via [3+2] cycloaddition under reflux with a nitrile oxide precursor .
  • Step 2: Piperazine functionalization using a cyclopropanecarbonyl chloride intermediate, optimized via Schlenk techniques to avoid moisture-sensitive side reactions .
  • Step 3: Final coupling via nucleophilic acyl substitution, monitored by HPLC to confirm >95% purity .
    Critical parameters: Solvent choice (e.g., DMF for polar intermediates), catalyst screening (e.g., triethylamine for acid scavenging), and real-time NMR tracking of cyclopropane ring stability .

Q. How is the compound characterized to confirm structural integrity?

Answer: A combination of spectroscopic and chromatographic methods is essential:

  • NMR: 1H^1H and 13C^{13}C NMR verify furan (δ 6.3–7.1 ppm) and isoxazole (δ 8.2–8.5 ppm) proton environments. Cyclopropane protons appear as distinct doublets (δ 1.2–1.8 ppm) .
  • HPLC-MS: Ensures molecular ion alignment with the theoretical mass (C20_{20}H18_{18}N3_3O4_4S, m/z 396.1) and detects trace byproducts .
  • XRD: Resolves ambiguities in cyclopropane-thiophene spatial orientation, critical for SAR studies .

Q. What initial biological screening assays are recommended for this compound?

Answer: Prioritize assays aligned with structural analogs (e.g., thiophene-containing kinase inhibitors):

  • Cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Enzyme inhibition: Fluorescence-based screening for COX-2 or PI3K, leveraging the compound’s hydrophobic cyclopropane moiety for active-site binding .
  • Antimicrobial: Disk diffusion assay against S. aureus and E. coli to evaluate thiophene-mediated membrane disruption .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., ambiguous cyclopropane geometry) be resolved?

Answer:

  • DFT calculations: Compare experimental 13C^{13}C NMR shifts with computed values for cis vs. trans cyclopropane configurations .
  • NOESY NMR: Identify spatial proximity between cyclopropane and thiophene protons to confirm stereochemistry .
  • Synchrotron XRD: Resolve bond angles (<110° for cyclopropane) and torsional strain in single crystals .

Q. What strategies optimize yield in multi-step syntheses with unstable intermediates?

Answer:

  • Flow chemistry: Minimizes degradation of moisture-sensitive cyclopropane intermediates via continuous reaction quenching .
  • Protecting groups: Use tert-butoxycarbonyl (Boc) for piperazine nitrogens during thiophene coupling to prevent side reactions .
  • Catalyst screening: Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in the final methanone formation step .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

Answer:

  • Hydrolytic stability: Incubate in PBS (pH 7.4) at 37°C; monitor degradation via LC-MS. Isoxazole rings are prone to hydrolysis, requiring prodrug derivatization for improved half-life .
  • Metabolic profiling: Use liver microsomes to identify CYP450-mediated oxidation hotspots (e.g., furan ring epoxidation) .
  • Formulation: Encapsulate in PEGylated liposomes to shield cyclopropane from serum esterases .

Q. How to address contradictory structure-activity relationship (SAR) data in analogs?

Answer:

  • Free-energy perturbation (FEP): Computationally map how cyclopropane substitution (e.g., CF3_3 vs. CH3_3) alters binding affinity to target proteins .
  • Crystallography: Co-crystallize analogs with target enzymes (e.g., kinases) to validate steric clashes or hydrogen-bonding discrepancies .
  • Meta-analysis: Compare IC50_{50} trends across analogs with systematic substituent variations (e.g., thiophene vs. furan in Position 2) .

Q. What experimental designs evaluate environmental persistence and ecotoxicity?

Answer:

  • OECD 301F test: Measure biodegradability in activated sludge; heterocyclic cores (isoxazole, thiophene) often resist microbial breakdown .
  • Algal toxicity: Expose Chlorella vulgaris to EC50_{50} concentrations; quantify chlorophyll inhibition via spectrophotometry .
  • Leaching potential: Soil column studies with LC-MS/MS detection to assess groundwater contamination risk .

Q. Methodological Tables

Parameter Synthesis Optimization Characterization
Temperature Control0–5°C for cyclopropane formation NMR at 298K for signal resolution
Catalyst EfficiencyPd/C (5% wt) yields >80% XRD resolution: <0.8 Å
Degradation MonitoringHPLC retention time shift ≥2 min LC-MS/MS LOD: 0.1 ng/mL

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